

The Discovery and Enduring Significance of Ethyl Nonanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl Nonanoate

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Abstract

Ethyl nonanoate, a fatty acid ethyl ester (FAEE), is a naturally occurring compound that contributes significantly to the aroma and flavor profiles of a wide array of fruits, beverages, and other natural products.[1] Also known by synonyms such as ethyl pelargonate, it is characterized by a fruity, wine-like, or cognac-like odor. Beyond its role as a flavor and fragrance agent, **ethyl nonanoate** is an endogenous metabolite involved in fatty acid metabolism.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and key technical data of **ethyl nonanoate**, including its physicochemical properties, natural occurrence, and detailed experimental protocols for its synthesis and analysis.

Discovery and History

While a definitive record of the first synthesis or isolation of **ethyl nonanoate** is not readily available in contemporary literature, its history is intrinsically linked to the pioneering work on ester synthesis in the late 19th century. The landmark development of the Fischer-Speier esterification in 1895 provided a general and effective method for the synthesis of esters, including those from fatty acids. Given that nonanoic acid (pelargonic acid) and ethanol were readily available chemicals at the time, it is highly probable that **ethyl nonanoate** was first synthesized in a laboratory setting around this period.

The Beilstein Registry Number for **ethyl nonanoate** is 1759169, indicating its inclusion in the comprehensive "Beilstein's Handbook of Organic Chemistry," which has been cataloging organic compounds since the 19th century.^{[4][5]} The early identification of **ethyl nonanoate** in natural sources followed the development of analytical techniques such as gas chromatography in the mid-20th century, which allowed for the separation and identification of volatile compounds in complex mixtures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **ethyl nonanoate** is presented below.

Table 1: Physicochemical Properties of Ethyl Nonanoate

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₂ O ₂	[3]
Molecular Weight	186.29 g/mol	[3][5]
CAS Number	123-29-5	[4][5]
Appearance	Colorless liquid	[1]
Odor	Fruity, waxy, wine-like, cognac-like	[1][6]
Boiling Point	227-228 °C at 760 mmHg	[4][5]
119 °C at 23 mmHg		
Melting Point	-44 °C	[7]
Density	0.866 g/mL at 25 °C	[4][5]
Refractive Index (n _D ²⁰)	1.422	[4][5]
Vapor Pressure	0.1 hPa at 25 °C	[7]
Solubility	Insoluble in water; soluble in ethanol and ether	[5][7]
Flash Point	94 °C (closed cup)	

Table 2: Spectroscopic Data for Ethyl Nonanoate

Spectroscopic Technique	Key Data	Source(s)
¹³ C NMR (CDCl ₃ , 25.16 MHz)	δ (ppm): 173.80, 60.13, 34.45, 31.94, 29.36, 29.27, 25.10, 22.75, 14.32, 14.12	[3]
¹ H NMR (CDCl ₃ , 90 MHz)	δ (ppm): 4.08 (q, 2H), 2.21 (t, 2H), 1.60 (m, 2H), 1.29 (m, 10H), 0.88 (t, 3H), 1.25 (t, 3H)	[3]
Mass Spectrum (EI)	Major m/z peaks: 88, 101, 43, 41, 73, 55, 69, 143	

Natural Occurrence

Ethyl nonanoate is a common volatile organic compound found in a variety of natural sources, where it contributes to their characteristic aromas.

Table 3: Concentration of Ethyl Nonanoate in Various Natural Sources

Natural Source	Concentration Range	Source(s)
Apples	Varies by cultivar and storage conditions	[1]
Grapes (Vitis spp.)	0 - 8.13 µg/L (median 0.418 µg/L)	[8][9]
Wine	Can be influenced by precursor concentrations in grapes	[10][11]
Beer	Present, contributes to fruity notes	[1]
Cheese	Present, contributes to flavor profile	[1][12]
Other Fruits	Bananas, Chinese Quince, Citrus fruits, Elderberries	[1]
Other Beverages/Foods	Cocoa, Beef	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **ethyl nonanoate** are provided below.

Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of **ethyl nonanoate** from nonanoic acid and ethanol using sulfuric acid as a catalyst.

Materials:

- Nonanoic acid (1.0 mol)
- Absolute ethanol (3.0 mol)
- Concentrated sulfuric acid (0.1 mol)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Dichloromethane

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Combine nonanoic acid and absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
- Slowly add concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.
- Purify the crude **ethyl nonanoate** by fractional distillation under reduced pressure.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of **ethyl nonanoate** in a liquid matrix, such as wine or a spirit.

Materials:

- Sample containing **ethyl nonanoate**
- Internal standard (e.g., ethyl heptanoate)
- Dichloromethane (GC grade)
- Anhydrous sodium sulfate

Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials
- Microsyringe

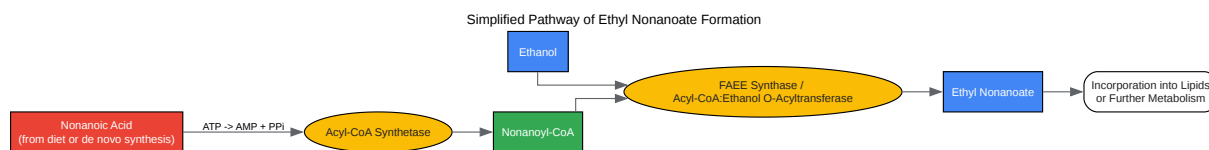
Procedure:

- Sample Preparation:
 - To 10 mL of the liquid sample, add a known amount of the internal standard solution.
 - Perform a liquid-liquid extraction with 2 x 5 mL of dichloromethane.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

- GC-MS Analysis:
 - Injector: Splitless mode, 250 °C.
 - Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
- Quantification:
 - Identify **ethyl nonanoate** and the internal standard based on their retention times and mass spectra.
 - Generate a calibration curve using standard solutions of **ethyl nonanoate** of known concentrations.
 - Calculate the concentration of **ethyl nonanoate** in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Signaling Pathways and Biological Role

Ethyl nonanoate is an endogenous metabolite involved in the non-oxidative metabolism of ethanol and fatty acids.[2][3] The formation of fatty acid ethyl esters (FAEEs) occurs in various tissues and is catalyzed by FAEE synthases and acyl-CoA:ethanol O-acyltransferases.



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Caption: Simplified metabolic pathway for the formation of **ethyl nonanoate**.

Conclusion

Ethyl nonanoate is a molecule of significant interest due to its widespread presence in nature and its dual role as a key aroma compound and an endogenous metabolite. Understanding its history, physicochemical properties, and the methods for its synthesis and analysis is crucial for researchers in the fields of food science, flavor chemistry, and drug development. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this versatile ester. Further research into the specific biological activities and signaling pathways of **ethyl nonanoate** may reveal additional roles beyond its currently understood functions.

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